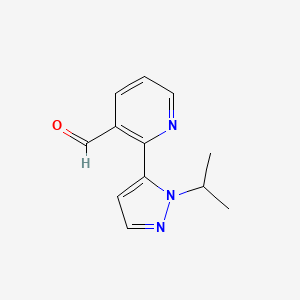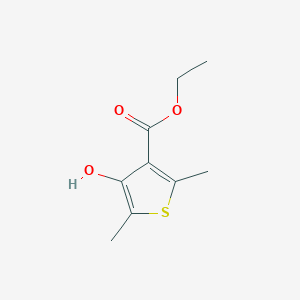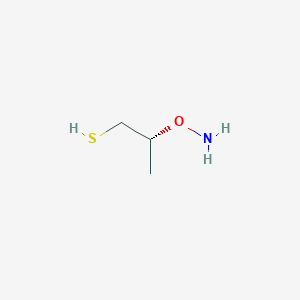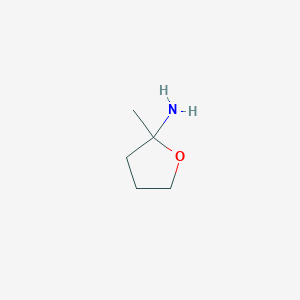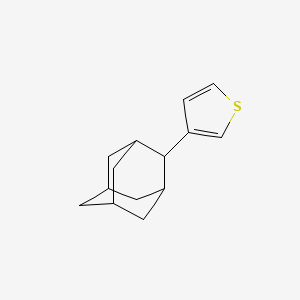
3-(Adamantan-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Adamantan-2-yl)thiophene is a compound that combines the unique structural features of adamantane and thiophene. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its stability and rigidity. Thiophene is a five-membered heterocyclic compound containing sulfur, which is widely used in organic synthesis and materials science. The combination of these two moieties results in a compound with interesting chemical and physical properties, making it a subject of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Adamantan-2-yl)thiophene typically involves the reaction of adamantane derivatives with thiophene precursors. One common method is the Friedel-Crafts alkylation, where adamantane is reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds under mild conditions and yields the desired product with good selectivity .
Another approach involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be employed to couple an adamantyl boronic acid with a thiophene halide, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the production process. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
3-(Adamantan-2-yl)thiophene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrothiophene derivatives
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(Adamantan-2-yl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, adamantane derivatives are known to inhibit the activity of certain viral proteins, thereby preventing viral replication . In materials science, the compound’s electronic properties are exploited to enhance the performance of organic semiconductors and OLEDs .
Comparación Con Compuestos Similares
3-(Adamantan-2-yl)thiophene can be compared with other adamantane and thiophene derivatives:
Adamantane Derivatives: Compounds such as 1-adamantylamine and 1-adamantanol share the adamantane core but differ in their functional groups.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-bromothiophene share the thiophene ring but differ in their substituents.
The uniqueness of this compound lies in the combination of the adamantane and thiophene moieties, which imparts a unique set of properties, including enhanced stability, rigidity, and electronic characteristics .
Propiedades
Fórmula molecular |
C14H18S |
|---|---|
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
3-(2-adamantyl)thiophene |
InChI |
InChI=1S/C14H18S/c1-2-15-8-11(1)14-12-4-9-3-10(6-12)7-13(14)5-9/h1-2,8-10,12-14H,3-7H2 |
Clave InChI |
JAJMNVIRSVJPTC-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)C3C4=CSC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


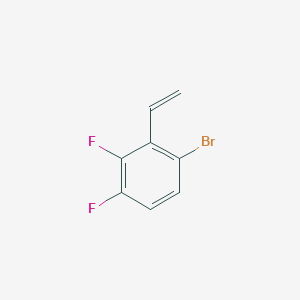
![6-[2,2,2-Trifluoro-1-(trifluoromethyl)ethoxy]pyridazin-3-amine](/img/structure/B12844781.png)
![4-Hepten-3-one, 2-[(2S,5R)-5-ethenyltetrahydro-5-methyl-2-furanyl]-6-hydroxy-6-methyl-, (2R,4E)-](/img/structure/B12844782.png)
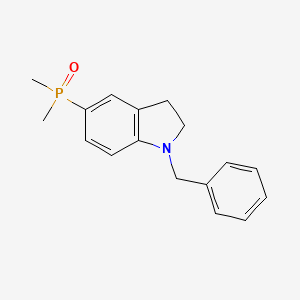

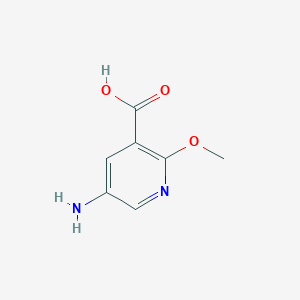
![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)

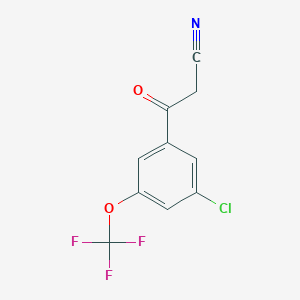
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
